molecular formula C16H16N2O5S B7760449 (S)-2-(4-acetamidophenylsulfonamido)-2-phenylacetic acid

(S)-2-(4-acetamidophenylsulfonamido)-2-phenylacetic acid

Cat. No. B7760449
M. Wt: 348.4 g/mol
InChI Key: CPNDWLIIQRYPLM-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(4-acetamidophenylsulfonamido)-2-phenylacetic acid is a useful research compound. Its molecular formula is C16H16N2O5S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(4-acetamidophenylsulfonamido)-2-phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(4-acetamidophenylsulfonamido)-2-phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (S)-2-(4-acetamidophenylsulfonamido)-2-phenylacetic acid involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.

Starting Materials
4-acetamidophenol, benzenesulfonyl chloride, phenylacetic acid, sodium hydroxide, sodium bicarbonate, acetic anhydride, triethylamine, dichloromethane, diethyl ether, wate

Reaction
Step 1: 4-acetamidophenol is reacted with benzenesulfonyl chloride in the presence of triethylamine and dichloromethane to form 4-acetamidophenylsulfonamide., Step 2: Phenylacetic acid is reacted with acetic anhydride and triethylamine in dichloromethane to form phenylacetic anhydride., Step 3: 4-acetamidophenylsulfonamide is reacted with phenylacetic anhydride in the presence of sodium bicarbonate and dichloromethane to form (S)-2-(4-acetamidophenylsulfonamido)-2-phenylacetic acid., Step 4: The product is purified by recrystallization from diethyl ether and water.

properties

IUPAC Name

(2S)-2-[(4-acetamidophenyl)sulfonylamino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-11(19)17-13-7-9-14(10-8-13)24(22,23)18-15(16(20)21)12-5-3-2-4-6-12/h2-10,15,18H,1H3,(H,17,19)(H,20,21)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNDWLIIQRYPLM-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(4-acetamidophenyl)sulfonylamino]-2-phenylacetic acid

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